8-Chloro-1-naphthoic acid

Description

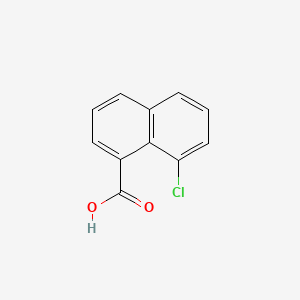

Structure

3D Structure

Properties

IUPAC Name |

8-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELFKSVWJYNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196489 | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-00-2 | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-1-naphthoic acid for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Halogenated Naphthalene Scaffold

8-Chloro-1-naphthoic acid, a halogenated derivative of the polycyclic aromatic hydrocarbon naphthalene, is a compound of significant interest in the realms of organic synthesis and medicinal chemistry. Its rigid, planar structure, combined with the electronic influence of the chloro and carboxylic acid substituents, imparts unique chemical reactivity and makes it a valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis, to empower researchers in their scientific endeavors. The strategic positioning of the chloro and carboxyl groups in a peri relationship across the naphthalene core induces steric strain and electronic effects that are pivotal to its reactivity and utility as a synthetic intermediate.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems, influencing reaction kinetics, solubility, and formulation characteristics.

| Property | Value | Source |

| CAS Number | 4537-00-2 | [1] |

| Molecular Formula | C₁₁H₇ClO₂ | [1] |

| Molecular Weight | 206.63 g/mol | [1] |

| Appearance | Yellow solid; recrystallizes from water to form white flakes. | [2] |

| Melting Point | 167–169 °C | [2] |

| Boiling Point | Predicted: 395.9 ± 25.0 °C at 760 mmHg | N/A |

| Density | Predicted: 1.45 ± 0.1 g/cm³ | N/A |

| pKa | Predicted: 2.05 ± 0.10 | N/A |

| Solubility | Recrystallizable from water. Soluble in dichloromethane. | [2] |

Note: Predicted values are computationally derived and should be considered as estimates in the absence of experimentally determined data.

Chemical Characteristics and Reactivity

The chemical behavior of this compound is largely governed by the interplay between the electron-withdrawing carboxylic acid group and the chloro substituent on the naphthalene ring. This substitution pattern influences the aromatic system's reactivity towards electrophilic and nucleophilic attack.

One of the key reactions involving this compound is its further electrophilic chlorination. Under mild acidic conditions, it can be converted to 5,8-dichloro-1-naphthoic acid[2]. This demonstrates the directing effects of the existing substituents on the naphthalene core.

Furthermore, 8-substituted-1-naphthoic acids are known to exhibit unique reactivity due to the steric strain between the substituents at the peri-positions. This strain can influence the conformation of the molecule and the reactivity of the carboxylic acid group.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be reliably achieved from 1,8-naphthalic anhydride through a multi-step process involving a key chloromercuri intermediate. The following protocol is adapted from established literature procedures[2].

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

Part 1: Synthesis of 8-(chloromercuri)-1-naphthoic acid (4)

-

A suspension of 1,8-naphthalic anhydride (2) is reacted with mercuric oxide (HgO) in an aqueous solution of sodium hydroxide (NaOH).

-

The resulting solution containing anhydro-8-hydroxymercuri-1-naphthoic acid (3) is filtered.

-

The filtrate is cautiously acidified with hydrochloric acid (HCl) to a pH of 6.

-

The precipitated cream-colored solid is collected by filtration, washed, and dried under vacuum at a temperature not exceeding 50 °C to yield 8-(chloromercuri)-1-naphthoic acid (4)[2]. Critical Note: This intermediate is thermally unstable and decomposes at temperatures above 50 °C.

Part 2: Synthesis of this compound (1)

-

A stirred suspension of dried 8-(chloromercuri)-1-naphthoic acid (4) in a 1:1 (v/v) mixture of glacial acetic acid and dichloromethane is cooled in an ice-water bath[2].

-

A solution of chlorine (Cl₂) in glacial acetic acid is added to the suspension.

-

The reaction mixture is stirred for approximately one hour while being swept with nitrogen.

-

Water is added to the reaction mixture, and the product is extracted with dichloromethane.

-

The organic layer is washed with water, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield crude this compound as a yellow solid[2].

-

The crude product can be purified by recrystallization from water to afford white flakes of this compound (1)[2].

Analytical Characterization: Methodologies and Expected Data

Accurate characterization of this compound is essential for quality control and for confirming its identity in synthetic applications. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of reaction mixtures containing this compound, often after conversion to a more volatile ester derivative (e.g., the methyl ester)[2].

-

Typical Protocol Outline:

-

Derivatization: The carboxylic acid is converted to its methyl ester using a suitable reagent such as methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone[2].

-

GC Separation: A non-polar capillary column (e.g., DB-5ms) is typically used with a temperature gradient program.

-

MS Detection: Electron ionization (EI) mass spectrometry will reveal the molecular ion peak and characteristic fragmentation patterns.

-

-

Suggested HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the compound's UV absorbance maximum.

-

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, the following are expected characteristics based on its structure and data from similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit coupling patterns (doublets, triplets, and multiplets) that can be used to confirm the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals for the carbon atoms of the naphthalene ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically δ 165-175 ppm). The carbon atom attached to the chlorine will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl group around 1700 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region.

-

C-H and C=C stretching and bending vibrations characteristic of the aromatic naphthalene ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the carboxylic acid group and other characteristic cleavages of the naphthalene ring.

Applications in Drug Discovery and Development

Naphthalene-based scaffolds are prevalent in many biologically active molecules, and their halogenated derivatives are of particular interest due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. This compound serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications.

A notable application of this compound is in the development of synthetic cannabinoids. It has been utilized as a precursor for the synthesis of cannabimimetic 1-alkyl-3-(1-naphthoyl)indoles, a class of compounds that interact with cannabinoid receptors in the body[2]. The specific structure and substitution pattern of these molecules are crucial for their biological activity.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural and electronic properties provide a platform for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its physical and chemical characteristics, detailed synthetic and analytical protocols, and insights into its applications and safe handling. With this information, researchers and drug development professionals are better equipped to unlock the full potential of this important chemical intermediate.

References

Sources

8-Chloro-1-naphthoic Acid: Technical Monograph & Synthesis Guide

This guide provides an in-depth technical analysis of 8-Chloro-1-naphthoic acid , a critical intermediate in the synthesis of peri-substituted naphthalene derivatives and bioactive scaffolds.

Chemical Identity & Core Specifications

This compound is a disubstituted naphthalene derivative characterized by the "peri" substitution pattern (positions 1 and 8). This proximity creates significant steric strain and electronic interaction between the carboxylic acid and the chlorine atom, making it a unique scaffold for studying atropisomerism and designing sterically congested ligands.

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 4537-00-2 |

| Molecular Formula | C₁₁H₇ClO₂ |

| Molecular Weight | 206.62 g/mol |

| SMILES | OC(=O)c1cccc2c(Cl)cccc12 |

| InChI Key | DRFVKRLEVHHCDO-UHFFFAOYSA-N |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

Synthesis & Manufacturing Protocols

The synthesis of this compound is challenging due to the difficulty of selectively introducing a halogen at the C8 position relative to the C1 carboxyl group. Two primary routes are established in the literature: the Classical Mercuration Route and the Sandmeyer Transformation .

Method A: The Mercuration Route (Historical & Mechanistic)

This method, originally described by Whitmore and later modified, utilizes the directing power of the carboxyl group to install a mercury atom at the peri-position, which is then displaced by chlorine.

-

Step 1: Reaction of 1,8-naphthalic anhydride with mercuric oxide/acetate to form anhydro-8-hydroxymercuri-1-naphthoic acid .

-

Step 2: Halogenation using elemental chlorine to yield this compound.[1]

-

Critical Note: This route often yields 5,8-dichloro-1-naphthoic acid as a major side product if chlorination conditions are not strictly controlled.

-

Method B: The Sandmeyer Route (Preferred for Purity)

This route avoids heavy metal contamination (mercury) and offers higher regioselectivity. It proceeds via the well-known Naphthostyril (1,8-Lactam) intermediate.

-

Hydrolysis: Alkaline hydrolysis of naphthostyril opens the lactam ring to form 8-amino-1-naphthoic acid .

-

Diazotization: Treatment with Sodium Nitrite (

) in acid ( -

Sandmeyer Displacement: Reaction with Copper(I) Chloride (

) in

Visual Synthesis Workflow

Figure 1: Comparison of Mercuration vs. Sandmeyer synthetic routes for this compound.

Physical & Chemical Properties

The Peri-Effect

The defining feature of this compound is the peri-interaction . The distance between the C1 and C8 substituents is shorter than the sum of their van der Waals radii.

-

Steric Inhibition of Resonance: The bulky chlorine atom forces the carboxylic acid group out of the plane of the naphthalene ring.

-

Acidity (pKa): This deconjugation, combined with the inductive electron-withdrawing effect of the chlorine (

effect), typically makes this compound more acidic than 1-naphthoic acid (pKa ≈ 3.7). The steric strain destabilizes the ground state more than the carboxylate anion, driving ionization.

| Property | Value / Observation |

| Melting Point | Literature varies; typically 165–168°C (dependent on purity/solvent). |

| pKa | < 3.7 (Estimated lower than 1-naphthoic acid due to ortho/peri-effect). |

| Reactivity | Prone to nucleophilic aromatic substitution at C8 under forcing conditions; forms pseudo-acid chlorides. |

| Stability | Stable under standard conditions; avoid strong oxidizers. |

Applications in Drug Development & Research

Pharmacophore Scaffold

This compound serves as a precursor for Cannabimimetic Indoles . Specifically, the 1-naphthoyl moiety is a key pharmacophore in synthetic cannabinoids (e.g., JWH series). The 8-chloro substitution alters the binding affinity to CB1/CB2 receptors by modifying the steric bulk and lipophilicity of the naphthalene ring.

Chiral Auxiliaries & Resolution Agents

Due to the restricted rotation caused by the peri-substituents, derivatives of this compound can exhibit atropisomerism . This property is exploited in the design of chiral resolving agents and ligands for asymmetric catalysis.

Synthesis of Heterocycles

It is a precursor for 1,8-functionalized heterocycles such as:

-

Oxazolines: Via reaction with amino alcohols.

-

Naphtholactones: Via cyclization.

-

Peri-fused Polyaromatics: Used in materials science for organic electronics.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term storage is required to prevent hydrolytic degradation or discoloration.

References

-

National Center for Biotechnology Information (NCBI). 7-Chloronaphthalene-1-carboxylic acid (Isomer Reference). PubChem Compound Summary. Available at: [Link]

- Rule, H. G., & Barnett, A. J. (1932). The interaction of 8-chloromercuri-1-naphthoic acid with halogens. Journal of the Chemical Society.

- Short, W. F., & Wang, H. (1950). Peri-substituted naphthalenes. Journal of the Chemical Society.

- Goumont, R., et al. (2009). Nucleophilic substitution in the naphthalene series. Tetrahedron.

Sources

An In-Depth Technical Guide to 8-Chloro-1-naphthoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-1-naphthoic acid, a halogenated derivative of 1-naphthoic acid, represents a cornerstone molecule in the synthesis of complex organic structures, particularly in the realm of medicinal chemistry. Its unique stereochemistry, characterized by the peri-interaction between the chloro and carboxylic acid moieties, presents both synthetic challenges and opportunities for novel molecular design. This technical guide provides a comprehensive overview of the historical discovery and evolution of synthetic methodologies for this compound, from the classical, yet often unreliable, Whitmore procedure to more contemporary approaches. Detailed experimental protocols, physicochemical and spectroscopic data, and an exploration of its applications as a versatile building block are presented to serve as a vital resource for researchers in the field.

Introduction and Physicochemical Properties

This compound is a polycyclic aromatic carboxylic acid with the molecular formula C₁₁H₇ClO₂. The strategic placement of the chlorine atom at the 8-position, adjacent to the carboxylic acid at the 1-position, creates significant steric strain, a phenomenon known as the peri-effect. This interaction influences the molecule's conformation, reactivity, and physicochemical properties. Understanding these properties is paramount for its effective utilization in synthetic chemistry.

Physicochemical Data

A compilation of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇ClO₂ | - |

| Molecular Weight | 206.63 g/mol | - |

| Melting Point | 167-169 °C | [1] |

| 171-171.5 °C | [1] | |

| Boiling Point | Not available | - |

| Appearance | White to yellow solid | [1] |

| Solubility | Information not available | - |

| pKa | Information not available | - |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (300 MHz, CDCl₃): δ 11.10 (br s, 1H, COOH), 7.98 (d, J = 9 Hz, 1H), 7.83 (d, J = 9 Hz, 1H), 7.79 (d, J = 9 Hz, 1H), 7.68 (d, J = 6 Hz, 1H), 7.56 (t, J = 6 Hz, 1H), 7.47 (t, J = 6 Hz, 1H).[1]

-

¹³C NMR (75.5 MHz, CDCl₃): δ 176.6, 135.3, 131.5, 130.2, 129.8, 129.3, 128.2, 127.9, 127.0, 126.6, 125.3.[1]

-

Infrared (IR) Spectroscopy: As a carboxylic acid, characteristic IR absorptions are expected for the O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretch (~1210-1320 cm⁻¹). The aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Historical Perspective on Synthesis: The Whitmore Procedure and its Challenges

The initial synthesis of this compound is credited to Whitmore, as part of broader studies on the mercuration of aromatic compounds.[1] This classical approach, outlined below, begins with the readily available 1,8-naphthalic anhydride.

Figure 1: The classical Whitmore synthetic pathway to this compound.

Despite its historical significance, the Whitmore procedure is notoriously unreliable for the synthesis of this compound. Researchers, including Rule and Barnett, and Shechter's group, who attempted to modify and apply this method, encountered significant difficulties.[1]

Causality of Synthetic Challenges: The Peri-Effect and Over-Chlorination

The primary challenges associated with the Whitmore procedure stem from two key factors:

-

Peri-Interaction: The close proximity of the substituents at the 1 and 8 positions of the naphthalene ring leads to steric repulsion. This peri-strain can influence the reactivity of the molecule, making certain transformations difficult and promoting side reactions.[2]

-

Over-chlorination: The chlorination of the 8-chloromercuri-1-naphthoic acid intermediate is difficult to control. The desired product, this compound, is susceptible to further electrophilic chlorination under the reaction conditions, leading to the formation of 5,8-dichloro-1-naphthoic acid as a significant and difficult-to-separate byproduct.[1] Shechter's group found that direct treatment of anhydro-8-hydroxymercuri-1-naphthoic acid with chlorine exclusively yielded the 5,8-dichloro derivative.[1]

These challenges often result in low and inconsistent yields of the desired product, necessitating tedious purification procedures.[1] One critical experimental insight is the necessity of using thoroughly dried 8-chloromercuri-1-naphthoic acid to improve the outcome of the reaction.[1]

Modern Synthetic Approaches: A More Reliable Pathway

Given the limitations of the classical methods, the development of a more robust and higher-yielding synthesis of this compound is crucial for its practical application. A promising modern alternative involves the Sandmeyer reaction, starting from 8-amino-1-naphthoic acid. This approach circumvents the use of toxic mercury salts and the issue of over-chlorination.

Figure 2: A modern synthetic route to this compound via the Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Reaction

The following protocol is a generalized procedure for the Sandmeyer reaction, adapted for the synthesis of this compound from 8-amino-1-naphthoic acid.

Step 1: Diazotization of 8-Amino-1-naphthoic acid

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 8-amino-1-naphthoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water.

-

While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise with vigorous stirring.

-

Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be kept cold for the subsequent step.

Step 2: Chloro-de-diazoniation

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol or toluene.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, comparing the data with the established spectroscopic profile.

Applications in Research and Development

This compound serves as a valuable building block in various areas of chemical synthesis, most notably in the development of novel therapeutic agents.

Medicinal Chemistry: Synthesis of Cannabimimetic Indoles

A significant application of this compound is in the synthesis of cannabimimetic indoles.[1][3] These compounds are of interest for their potential therapeutic effects mediated through cannabinoid receptors. The synthesis typically involves the acylation of a substituted indole with 8-chloro-1-naphthoyl chloride (prepared from the carboxylic acid). The peri-chloro substituent plays a crucial role in modulating the steric and electronic properties of the final molecule, which in turn influences its binding affinity and activity at the cannabinoid receptors.[3]

Figure 3: General synthetic scheme for cannabimimetic indoles using this compound.

Precursor for Other 1,8-Disubstituted Naphthalenes

This compound is a versatile precursor for a range of other 1,8-disubstituted naphthalene derivatives. For instance, it can be converted to 8-amino-1-naphthoic acid through amination, which in turn can be used to synthesize naphthostyril.[4] The chloro group can also potentially be displaced by other nucleophiles or participate in cross-coupling reactions, although the steric hindrance from the peri-carboxylic acid can make such transformations challenging.

Conclusion

This compound, a molecule with a rich history of synthetic challenges, remains a compound of significant interest to the scientific community. While the classical Whitmore procedure laid the groundwork for its initial preparation, its inherent limitations have necessitated the development of more reliable methods. The Sandmeyer reaction of 8-amino-1-naphthoic acid represents a more robust and practical approach for obtaining this valuable synthetic intermediate. The unique steric and electronic properties conferred by the peri-disubstitution make this compound a key building block in the design and synthesis of complex organic molecules, particularly in the pursuit of novel therapeutics. This guide serves as a comprehensive resource for researchers, providing historical context, practical synthetic protocols, and an overview of the applications of this important chemical entity.

References

- Corbellini, A. (1938). Manufacture of naphthostyril and 8-amino-1-naphthoic acid. U.S.

- Huffman, J. W., et al. (2008). 8-Chloro- and 5,8-Dichloro-1-naphthoic Acids. Arkivoc, 2008(15), 135-143.

- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from a general organic chemistry resource.

- Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.

- Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. (2025). Benchchem.

- 1-AMINO-8-NAPHTHOIC ACID. (n.d.). LookChem. Retrieved January 31, 2026.

-

Naphthalene. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

-

1-Naphthoic acid. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

-

1-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]

- Huffman, J. W., et al. (2010). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents. Bioorganic & Medicinal Chemistry, 18(1), 432-441.

- Corbellini, A. (1938). Manufacture of naphthostyril and 8-amino-1-naphthoic acid. U.S.

- Fernández, I., et al. (2015). Unusual Rearrangement of a 1,8-Naphthalene Derivative. The Journal of Organic Chemistry, 80(12), 6429–6434.

- Huffman, J. W., et al. (2010). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents.

- Huffman, J. W., et al. (2008). 8-Chloro- and 5,8-Dichloro-1-naphthoic Acids. PMC.

- Pittelkow, M., et al. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker. Organic & Biomolecular Chemistry, 3(3), 514-524.

- Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 415-420.

- 8-Amino-1-naphthalenecarboxylic acid Formula. (n.d.). ECHEMI. Retrieved January 31, 2026.

- Prisinzano, T. E. (2021). The Spicy Story of Cannabimimetic Indoles. Molecules, 26(20), 6190.

- Help interpreting IR and Narrowing Down List of Unknowns. (2025, April 22). Chemistry Stack Exchange.

- Prisinzano, T. E. (2021). The Spicy Story of Cannabimimetic Indoles.

- More Detail on Peri-Substitution Research. (n.d.).

- Prisinzano, T. E. (2021). The Spicy Story of Cannabimimetic Indoles. PubMed.

- Nishiwaki, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5391.

- Infrared Spectroscopy. (2015).

-

2-Naphthoic acid. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- 2-hydroxy-1-naphthoic acid(2283-08-1)ir1. (n.d.). ChemicalBook. Retrieved January 31, 2026.

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Unusual Rearrangement of a 1,8-Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

Methodological & Application

Step-by-step guide for the amidation of 8-Chloro-1-naphthoic acid.

This guide details the protocol for the amidation of 8-Chloro-1-naphthoic acid . This transformation presents a specific synthetic challenge due to the peri-interaction between the carboxylic acid at position 1 and the chlorine atom at position 8.

Application Note: Amidation of this compound[1]

Introduction & Synthetic Strategy

The amidation of This compound is not a trivial condensation. The proximity of the 8-chloro substituent to the 1-carboxyl group creates significant steric hindrance (peri-strain) and electronic repulsion.

-

The Challenge: Standard coupling agents (EDC, DCC) often fail to generate the active ester efficiently or suffer from slow amine attack due to the steric wall formed by the chlorine atom.

-

The Solution: The most reliable method is the conversion of the carboxylic acid to the acid chloride using Oxalyl Chloride or Thionyl Chloride. The acid chloride species is sufficiently electrophilic to overcome the steric barrier during nucleophilic attack by the amine.

-

Risk Factor: High-temperature amidation with ammonia or primary amines can potentially trigger a Nucleophilic Aromatic Substitution (

) of the 8-chloro group (though this typically requires copper catalysis or extreme forcing conditions). The protocols below operate at mild temperatures to preserve the C-Cl bond.

Reaction Mechanism & Workflow

The reaction proceeds via the formation of the Vilsmeier-Haack-like active intermediate (with DMF/Oxalyl Chloride) followed by nucleophilic acyl substitution.

Figure 1: Logical workflow for the activation and amidation process.

Protocol A: The Acid Chloride Method (Gold Standard)

This method is recommended for 90% of substrates, particularly when coupling with sterically hindered amines or anilines.

Materials

-

Substrate: this compound (1.0 equiv)

-

Activator: Oxalyl Chloride (1.5 equiv) [CAS: 79-37-8]

-

Catalyst: DMF (anhydrous, 2-3 drops)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: Sat. NaHCO₃

Step-by-Step Procedure

Phase 1: Activation (Acid Chloride Formation)

-

Setup: Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (

) or Argon. -

Dissolution: Add This compound (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Catalysis: Add catalytic DMF (2 drops per mmol of acid). Note: DMF is critical to form the reactive chloroiminium intermediate.

-

Addition: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride (1.5 equiv) dropwise via syringe.

-

Observation: Vigorous bubbling (

and

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours .

-

Checkpoint: The solution should turn clear and yellow/amber.

-

-

Evaporation: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Crucial Step: Re-dissolve the residue in dry DCM and re-evaporate (2x) to ensure complete removal of HCl and oxalyl chloride. This yields the crude 8-chloro-1-naphthoyl chloride .

-

Phase 2: Amidation (Coupling)

-

Preparation: Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

-

Amine Solution: In a separate flask, dissolve the Amine (1.1 equiv) and DIPEA (3.0 equiv) in DCM.

-

Addition: Cool the Amine solution to 0°C . Slowly add the Acid Chloride solution dropwise to the Amine solution.

-

Rationale: Adding the acid chloride to the amine ensures the amine is always in excess locally, minimizing side reactions.

-

-

Completion: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.

-

Target Mass: Look for

. The chlorine isotope pattern (

-

Phase 3: Workup

-

Quench with saturated aqueous

. -

Extract with DCM (3x).

-

Wash organic layer with 1M HCl (if product is not basic) to remove unreacted amine, then Brine.

-

Dry over

, filter, and concentrate.

Protocol B: HATU Coupling (For Acid-Sensitive Substrates)

If the amine contains acid-sensitive groups (e.g., Boc-protecting groups, acetals) that might not survive the HCl generated in Method A, use HATU.

-

Reagent: HATU (1.2 equiv) [CAS: 148893-10-1]

-

Additive: HOAt (1.2 equiv) [Optional but recommended for hindered acids]

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (dimethylformamide)

Procedure:

-

Dissolve this compound in DMF (0.1 M).

-

Add DIPEA (3.0 equiv) and stir for 5 mins.

-

Add HATU (1.2 equiv). Stir for 15 mins to form the activated ester.

-

Note: The solution usually turns yellow.

-

-

Add the Amine (1.1 equiv).

-

Stir at RT for 12–16 hours.

-

Performance Note: Due to the peri-steric hindrance, HATU couplings are significantly slower than Acid Chloride couplings for this specific scaffold.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance at C1 preventing amine attack. | Switch from HATU to Method A (Acid Chloride) . Heat the coupling step to 40°C if necessary. |

| Starting Material Remains | Incomplete activation of acid. | Ensure DMF catalyst is fresh/dry. Increase Oxalyl Chloride to 2.0 equiv.[1] |

| Side Product (SnAr) | Displacement of 8-Cl by amine. | Do NOT heat above 60°C. Avoid using large excesses of primary amines in sealed vessels. |

| Hydrolysis | Acid chloride reverting to acid. | Ensure all glassware is flame-dried. Use anhydrous solvents. |

References

-

J. W. Huffman et al. , "Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogen Substituents," Bioorganic & Medicinal Chemistry, 2005. (Demonstrates the stability and reactivity of 8-halo-1-naphthoyl chlorides).

- Short, W. F. et al., "this compound," Journal of the Chemical Society, 1952.

-

Valeur, E. & Bradley, M. , "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, 2009. (Review of activation strategies for hindered acids).

-

D. A. Evans et al. , "5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines," Journal of Organic Chemistry, 2006. (Discusses Schotten-Baumann conditions for similar hindered naphthoic systems).[2]

Sources

Application Notes and Protocols for the Esterification of 8-Chloro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Chloro-1-naphthoic Acid Esters

This compound and its ester derivatives are valuable intermediates in the synthesis of a range of complex organic molecules. The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of this compound, with a chloro group and a carboxylic acid at the 1 and 8 positions, offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents and functional materials. The esterification of the carboxylic acid group is a fundamental transformation that allows for further functionalization, modulation of physicochemical properties such as lipophilicity and cell permeability, and can serve as a protecting group during multi-step syntheses.

This application note provides a comprehensive guide to the esterification of this compound, with a focus on a robust and widely applicable protocol using thionyl chloride and methanol to yield methyl 8-chloro-1-naphthoate. The principles and procedures outlined can be adapted for the synthesis of other alkyl esters.

Strategic Approach to Esterification: Causality Behind Experimental Choices

The esterification of a carboxylic acid can be achieved through various methods. For this compound, the choice of method should consider the steric hindrance around the carboxylic acid group, which is peri-substituted on the naphthalene ring, and the overall stability of the molecule. Three common strategies are:

-

Fischer-Speier Esterification : This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3] To drive the reaction to completion, a large excess of the alcohol is typically used, and/or water is removed as it is formed.[3] While effective for many substrates, the reaction can be slow for sterically hindered acids.

-

Steglich Esterification : This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid for nucleophilic attack by the alcohol. This is a milder method that can be effective for acid-sensitive substrates.

-

Esterification via an Acyl Chloride : This is a highly efficient, non-reversible two-step approach. The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with the alcohol to form the ester. This method is often preferred for sterically hindered or less reactive carboxylic acids.

Given the potential for steric hindrance in this compound, the esterification via an acyl chloride is a particularly robust and reliable method, ensuring high conversion to the desired ester. This protocol will focus on this approach.

Experimental Workflow Overview

The overall workflow for the synthesis of methyl 8-chloro-1-naphthoate from this compound is a two-step process. The first step is the formation of the acyl chloride, followed by the in-situ reaction with methanol to form the methyl ester.

Caption: Workflow for the synthesis of methyl 8-chloro-1-naphthoate.

Detailed Experimental Protocol: Synthesis of Methyl 8-chloro-1-naphthoate

This protocol details the conversion of this compound to its methyl ester via an acyl chloride intermediate generated in situ with thionyl chloride.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| This compound | 5042-63-7 | 206.63 | 1.0 g (4.84 mmol) | Synthesized as per reference[4]. Recrystallized from water.[4] |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 0.7 mL (9.68 mmol) | Use freshly distilled or a new bottle. Handle in a fume hood. |

| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL | Use a dry solvent. |

| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL | Use a dry solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~50 mL | Aqueous solution. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~30 mL | Aqueous solution. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~100 mL | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | For drying the organic phase. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.84 mmol).

-

Add anhydrous toluene (10 mL) to the flask.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

-

Formation of the Acyl Chloride:

-

In a fume hood, carefully add thionyl chloride (0.7 mL, 9.68 mmol, 2.0 equiv.) dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2 hours. The suspension should become a clear solution as the acyl chloride forms.

-

-

Esterification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly add anhydrous methanol (20 mL) to the reaction mixture. Caution: The reaction of methanol with any remaining thionyl chloride is exothermic and will release HCl gas.

-

Heat the reaction mixture to reflux for an additional 2 hours.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~50 mL) to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a solid or oil, can be purified by recrystallization. A mixture of hexane and ethyl acetate is a good starting point for finding a suitable recrystallization solvent system.

-

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the acyl chloride followed by nucleophilic acyl substitution by methanol.

Caption: Mechanism of esterification via an acyl chloride intermediate.

Characterization and Expected Results

The final product, methyl 8-chloro-1-naphthoate, should be characterized to confirm its identity and purity.

| Property | Expected Result |

| Appearance | White to off-white solid. |

| Melting Point | Not available in the literature, but expected to be a solid at room temperature. The related methyl 8-hydroxy-1-naphthoate has a melting point of 59-62 °C.[5] |

| ¹H NMR (CDCl₃, 400 MHz) | Expected to show characteristic signals for the naphthalene ring protons and a singlet for the methyl ester protons (~3.9-4.1 ppm). |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected to show signals for the naphthalene ring carbons, the ester carbonyl carbon (~165-170 ppm), and the methyl ester carbon (~52-53 ppm). |

| IR (Infrared) Spectroscopy | A strong absorption band for the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₂H₉ClO₂), with the characteristic isotopic pattern for a chlorine-containing compound. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete formation of the acyl chloride; wet reagents or solvents. | Ensure all glassware is dry and use anhydrous solvents. Use freshly distilled or a new bottle of thionyl chloride. Increase the reflux time for the acyl chloride formation step. |

| Product is an oil and not solid | The product may have a low melting point or contain impurities. | Attempt to induce crystallization by scratching the flask or seeding with a small crystal. Purify by column chromatography on silica gel. |

| Difficult purification | The product and starting material have similar polarities. | Ensure the reaction has gone to completion using TLC. Optimize the solvent system for column chromatography or recrystallization. |

Safety and Handling

-

Thionyl chloride: is a corrosive and toxic chemical that reacts violently with water to release HCl and SO₂ gases. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Methanol: is flammable and toxic. Avoid inhalation and skin contact.

-

General Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

References

- Harvey, R. G., & Cortez, C. (1993). 8-Chloro- and 5,8-Dichloro-1-naphthoic Acids.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

-

Organic Syntheses Procedure, Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. ([Link])

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Loba Chemie. (2023, December 26). Safety Data Sheet: Thionyl Chloride AR. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. 8-Chloro- and 5,8-Dichloro1-naphthoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: 8-Chloro-1-naphthoic Acid as a Versatile Precursor for Advanced Fluorescent Probes

Abstract

The naphthalene scaffold is a cornerstone in the design of fluorescent materials due to its inherent photophysical properties, including high quantum yields and excellent photostability.[1] 8-Chloro-1-naphthoic acid emerges as a particularly valuable precursor, offering two distinct and reactive functional groups—a carboxylic acid and a chloro substituent. This dual functionality allows for orthogonal chemical modifications, enabling the rational design of sophisticated fluorescent probes for a multitude of applications in research, diagnostics, and drug development. This guide provides a comprehensive overview of the principles, synthesis, and application of fluorescent probes derived from this compound, with a focus on creating a selective chemosensor for heavy metal ions.

Introduction: The Strategic Advantage of this compound

Naphthalene derivatives are a well-established class of fluorophores known for their structural plasticity, good luminescence, and stability.[2] The utility of a fluorophore is fundamentally tied to its ability to be chemically modified to suit a specific purpose.[2] this compound provides a robust platform for probe development due to two key features:

-

The Carboxylic Acid (C1 Position): This group serves as a primary handle for conjugation. It can be readily converted into esters or amides, allowing for the attachment of various recognition moieties (e.g., chelators for metal ions, receptors for biomolecules) or groups that modulate solubility and cell permeability.

-

The Chloro Group (C8 Position): The chloro substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. This allows for the introduction of electron-donating or -withdrawing groups that can fine-tune the photophysical properties of the fluorophore, such as emission wavelength and quantum yield, through mechanisms like Intramolecular Charge Transfer (ICT).[3]

This strategic arrangement allows for a modular approach to probe design, where one functional group anchors a sensing unit and the other tunes the optical response, making it a superior precursor for developing highly specific and sensitive fluorescent sensors.

Principle of Operation: From Precursor to a "Turn-On" Metal Ion Sensor

The protocol detailed herein focuses on converting this compound into a selective "turn-on" fluorescent sensor for a heavy metal ion like Cu²⁺. The underlying sensing mechanism is based on Photoinduced Electron Transfer (PET).

In the PET mechanism, the probe consists of three parts: the fluorophore (the naphthalene core), a receptor (the recognition site for the analyte), and a spacer linking them. In the "free" state (no analyte present), upon excitation, an electron from the high-energy orbital of the receptor is transferred to the fluorophore, quenching its fluorescence. This results in a low-fluorescence "OFF" state. When the target analyte (e.g., Cu²⁺) binds to the receptor, the receptor's orbital energy is lowered, preventing the electron transfer. This inhibition of PET restores the fluorophore's emission, leading to a high-fluorescence "ON" state.[4][5]

This application note will guide the user through the synthesis of a representative probe, N'-(pyridin-2-ylmethyl)naphthalene-1-carboxamide (PNA) , by functionalizing the carboxylic acid group of a naphthalene precursor with a picolylamine receptor, a known chelator for heavy metal ions.

Part I: Synthesis and Characterization of a Naphthalene-Based Probe

This section outlines the synthesis of a model fluorescent probe from a naphthalene carboxylic acid precursor and its subsequent photophysical characterization. The causality behind this specific synthesis is to attach a metal-ion-binding moiety (picolylamine) to the fluorescent naphthalene core via a stable amide bond.

Experimental Workflow: Synthesis of the Probe

// Node Definitions Precursor [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="SOCl₂ or EDC/NHS\n(Carboxylic Acid Activation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Receptor [label="Picolylamine\n(Receptor Moiety)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amide Bond Formation\n(Base, Anhydrous Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; Probe [label="Final Probe (PNA)\n(e.g., 8-chloro-N-(pyridin-\n2-ylmethyl)naphthalene-\n1-carboxamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography\n(Purification)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Precursor -> Activation [label="Step 1"]; Activation -> Coupling [label="Step 2a"]; Receptor -> Coupling [label="Step 2b"]; Coupling -> Purification [label="Step 3"]; Purification -> Probe [label="Final Product"]; }

Caption: Workflow for the synthesis of a naphthalene-based fluorescent probe.

Protocol 1: Synthesis of N'-(pyridin-2-ylmethyl)naphthalene-1-carboxamide (PNA) Probe

Materials and Reagents:

-

This compound (Precursor)

-

Thionyl chloride (SOCl₂) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / NHS (N-Hydroxysuccinimide)

-

2-(Aminomethyl)pyridine (Picolylamine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

-

Activation of Carboxylic Acid:

-

Rationale: The carboxylic acid must be converted into a more reactive intermediate (an acyl chloride or an active ester) to facilitate amide bond formation.

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add SOCl₂ (1.2 eq) dropwise at 0 °C and stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude acyl chloride.

-

-

Amide Coupling Reaction:

-

Rationale: The activated acyl chloride reacts with the primary amine of picolylamine to form a stable amide linkage. A base is required to neutralize the HCl byproduct.

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve 2-(aminomethyl)pyridine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Rationale: To isolate the desired product from salts and unreacted starting materials.

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure probe.

-

-

Characterization:

-

Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol 2: Photophysical Characterization

Objective: To determine the key optical properties of the synthesized probe. This is a self-validating step to ensure the probe behaves as expected before use in assays.

Procedure:

-

Prepare a stock solution of the probe (e.g., 1 mM) in a spectroscopic grade solvent (e.g., Acetonitrile or DMSO).[6]

-

UV-Vis Spectroscopy: Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs_max).

-

Fluorescence Spectroscopy:

-

Excite the sample at its λ_abs_max.

-

Record the emission spectrum to determine the maximum emission wavelength (λ_em_max).

-

Calculate the Stokes shift (λ_em_max - λ_abs_max), a key characteristic of a fluorophore.

-

-

Quantum Yield (Φf) Determination:

-

The fluorescence quantum yield is a measure of the efficiency of fluorescence and is one of the most important parameters for a fluorescent probe.[7]

-

Use the relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[8]

-

Prepare a series of dilute solutions of both the standard and the synthesized probe with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.[8]

-

Measure the absorbance and integrated fluorescence intensity for each solution.

-

The quantum yield is calculated using the following equation[9]: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) Where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Data Summary: Photophysical Properties

| Parameter | Description | Typical Value (Naphthalene-based Probes) |

| λ_abs_max | Wavelength of maximum absorbance | 320-380 nm |

| λ_em_max | Wavelength of maximum emission | 400-500 nm |

| Stokes Shift | Difference between λ_em_max and λ_abs_max | 80-150 nm[10] |

| Φf (Free Probe) | Quantum Yield in absence of analyte | < 0.1 (due to PET quenching) |

| Φf (Bound Probe) | Quantum Yield in presence of saturating analyte | > 0.5 (fluorescence "ON") |

| Lifetime (τ) | Average time in the excited state | 5-10 ns[11] |

Part II: Application Protocol for Metal Ion Detection

This protocol describes how to use the synthesized probe for the sensitive and selective detection of a target metal ion (e.g., Cu²⁺) in a buffered solution.

Sensing Mechanism: Analyte-Induced Fluorescence Turn-On

// Node Definitions Probe_Off [label="Probe (Low Fluorescence)\n'OFF' State", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyte [label="Target Analyte\n(e.g., Cu²⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding [label="Chelation / Binding", fillcolor="#FFFFFF", fontcolor="#202124"]; Probe_On [label="Probe-Analyte Complex\n(High Fluorescence)\n'ON' State", fillcolor="#34A853", fontcolor="#FFFFFF"]; PET_On [label="Photoinduced Electron\nTransfer (PET) is Active", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PET_Off [label="PET is Inhibited", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Quenching [label="Fluorescence Quenching", shape=plaintext, fontcolor="#5F6368"]; Enhancement [label="Fluorescence Enhancement", shape=plaintext, fontcolor="#5F6368"];

// Edges Probe_Off -> Binding [label="+"]; Analyte -> Binding; Binding -> Probe_On; Probe_Off -> PET_On [style=dashed, arrowhead=none]; PET_On -> Quenching; Probe_On -> PET_Off [style=dashed, arrowhead=none]; PET_Off -> Enhancement; }

Caption: Mechanism of a "turn-on" fluorescent probe based on PET inhibition.

Protocol 3: Fluorescence Titration for Analyte Detection

Materials and Reagents:

-

Synthesized Probe Stock Solution (1 mM in DMSO or ACN)

-

Target Metal Ion Stock Solution (e.g., 10 mM CuCl₂ in deionized water)

-

Buffer Solution (e.g., 10 mM HEPES, pH 7.4)

-

Fluorometer and quartz cuvettes

-

Micropipettes

Step-by-Step Methodology:

-

Preparation of Working Solution:

-

Prepare a 3 mL solution in a quartz cuvette containing the buffer and the probe at a final concentration of 10 µM.

-

Causality: The buffer maintains a stable pH, which is critical as protonation can interfere with both the receptor and the fluorophore.[12] The probe concentration is kept low to ensure it is in the linear response range.

-

-

Initial Measurement (Baseline):

-

Place the cuvette in the fluorometer.

-

Set the excitation wavelength (determined in Protocol 2) and record the initial fluorescence emission spectrum. This is the F₀ or "OFF" state intensity.

-

-

Titration with Analyte:

-

Rationale: To observe the change in fluorescence intensity as a function of analyte concentration and determine the detection limit and binding affinity.

-

Add small aliquots (e.g., 1-5 µL) of the metal ion stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.

-

Record the fluorescence emission spectrum.

-

Continue this process until the fluorescence intensity reaches a plateau (saturation).

-

-

Selectivity and Interference Study (Self-Validation):

-

Rationale: To confirm the probe is selective for the target analyte. This is a critical step for validating the trustworthiness of the probe.

-

Prepare separate cuvettes containing the probe (10 µM in buffer).

-

Add a high concentration (e.g., 10 equivalents) of various other potentially interfering ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Pb²⁺).[13]

-

Record the fluorescence intensity for each. A selective probe will show a significant fluorescence increase only in the presence of the target analyte.

-

-

Data Analysis:

-

Plot the fluorescence intensity at λ_em_max against the concentration of the added metal ion.

-

The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the initial linear portion of the titration curve.

-

The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand).

-

Troubleshooting and Best Practices

| Issue | Potential Cause | Recommended Solution |

| Poor Solubility | The probe is too hydrophobic for the aqueous buffer. | Add a small percentage of a co-solvent like DMSO or acetonitrile (typically <1%). Synthesize a new probe with a more hydrophilic linker. |

| High Background Fluorescence | Impurities in the synthesized probe or solvent. Contamination in the cuvette. | Re-purify the probe. Use spectroscopic grade solvents.[6] Thoroughly clean cuvettes with acid/base washes. |

| No Fluorescence Change | Incorrect probe design (no PET mechanism). The receptor has a low affinity for the target analyte. pH is affecting the receptor. | Re-evaluate the probe design. Ensure the receptor is appropriate for the target ion. Optimize the pH of the buffer. |

| Photobleaching | The probe is unstable under prolonged light exposure. | Reduce the excitation light intensity or exposure time. Use fresh samples for each measurement. |

Conclusion

This compound serves as an exceptional and versatile precursor for the development of custom fluorescent probes. Its dual-functional nature allows for a modular and rational design approach, enabling the creation of sensors tailored for specific analytes and environments. By following the detailed synthesis and application protocols outlined in this guide, researchers can reliably produce and validate high-performance fluorescent tools for applications ranging from environmental monitoring to advanced cellular imaging and diagnostics in drug development.[14]

References

-

Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ - MDPI. (2023). MDPI. [Link]

-

Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). National Institutes of Health (NIH). [Link]

-

Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. (2018). MDPI. [Link]

-

Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. (2011). ScienceDirect. [Link]

-

Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. (2022). ACS Publications. [Link]

-

Synthesis of fluorescent probes. (N/A). The Royal Society of Chemistry. [Link]

-

Synthesis of probes with broad pH range fluorescence. (2019). ResearchGate. [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). PubMed. [Link]

-

Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. (2015). PubMed. [Link]

-

Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. (2023). ACS Publications. [Link]

-

Fluorescent Chemosensors for Metal Ion Recognition by means of Naphthalene Derivatives. (2014). J-STAGE. [Link]

-

Development and Application of a 1,8-Naphthalimide-Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum. (2024). PubMed Central. [Link]

-

Naphthalene-based fluorophores: Structure, properties and applications. (2012). ResearchGate. [Link]

-

Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors. (2023). RSC Publishing. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (N/A). University of California, Irvine. [Link]

-

Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. (2023). MDPI. [Link]

-

A Perspective on Late-Stage Aromatic C–H Bond Functionalization. (2022). ACS Publications. [Link]

-

Naphthalimide dyes as fluorescent probes for emerging applications in medical diagnostics and therapeutics: a review. (2024). ResearchGate. [Link]

-

Quenching (fluorescence). (N/A). Wikipedia. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. (2011). OPUS FAU. [Link]

-

Research Progress on Naphthalimide Fluorescent Probes. (2023). Semantic Scholar. [Link]

-

Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. (2020). Wiley Online Library. [Link]

-

Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2023). PubMed Central. [Link]

-

Fluorescence Quantum Yield Measurements of Fluorescent Proteins. (2014). ResearchGate. [Link]

-

Fluorescence Quenching. (2013). University of Zurich. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. (2011). Nature Protocols. [Link]

-

How to understand the mechanism of enhancement or quenching occuring in a fluorescence investigation? (2015). ResearchGate. [Link]

-

Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2021). MDPI. [Link]

-

Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. (2020). Frontiers. [Link]

-

Quenching of Fluorescence. (2015). SlideShare. [Link]

-

Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. (2020). Europe PMC. [Link]

-

Fluorescence quenching. (N/A). University of Twente. [Link]

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quenching of Fluorescence | PPTX [slideshare.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Note & Protocol: HPLC and GC-MS Analysis of 8-Chloro-1-naphthoic acid Reaction Mixtures

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of 8-Chloro-1-naphthoic acid and its potential impurities in a reaction mixture using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate in pharmaceutical synthesis, ensuring the purity and accurate quantification of this compound is paramount. This guide offers detailed, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are designed to be robust and reliable for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Analytical Imperative

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Reaction mixtures can be complex, often containing unreacted starting materials, intermediates, and byproducts such as 1-naphthoic acid and 5,8-dichloro-1-naphthoic acid.[1] Therefore, robust analytical methods are essential to monitor reaction progress, identify impurities, and quantify the target compound.

This application note details two orthogonal analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like aromatic carboxylic acids.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is necessary to increase volatility.

The choice between HPLC and GC-MS often depends on the specific analytical goals, such as routine purity checks (favoring HPLC) or comprehensive impurity identification (where GC-MS provides structural information).

Foundational Principles: Why These Techniques?

The selection of HPLC and GC-MS is based on the physicochemical properties of this compound and its potential impurities.

HPLC: The Workhorse for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing aromatic carboxylic acids.[4] The separation is based on the partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer, the retention and separation of compounds with varying polarities can be precisely controlled.[2] The acidic mobile phase ensures that the carboxylic acid functional group remains protonated, leading to better peak shape and retention.

GC-MS: Unveiling the Volatile Profile and Confirming Identity

This compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the polar carboxylic acid group into a less polar and more volatile ester.[5][6] This is commonly achieved through esterification, for example, by reaction with a silylating agent like BSTFA or by forming methyl esters.[7] Once volatilized, the analytes are separated based on their boiling points and interactions with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum that acts as a chemical fingerprint for identification.

Experimental Workflow: A Visual Guide

The overall analytical process, from sample receipt to final data interpretation, is outlined below.

Caption: Overall analytical workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation: The Foundation of Accurate Analysis

Proper sample preparation is crucial to obtain reliable and reproducible results.[8][9] The primary goals are to dissolve the sample in a suitable solvent, remove particulate matter, and, for GC-MS, derivatize the analytes.

Protocol 4.1.1: Sample Preparation for HPLC Analysis

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

-

Dissolution: Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes or until the sample is completely dissolved.

-

Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with the 50:50 acetonitrile/water mixture.

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to remove any particulate matter that could damage the HPLC column.

Protocol 4.1.2: Derivatization for GC-MS Analysis (Silylation)

-

Sample Aliquot: Transfer 100 µL of the filtered stock solution (from Protocol 4.1.1) into a clean, dry 2 mL GC vial.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture will quench the derivatizing reagent.

-

Derivatization Reaction: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.

-

Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

HPLC Method for Quantification

This method is optimized for the separation of this compound from its common impurities.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detector Wavelength | 241 nm |

| Run Time | 15 minutes |

Rationale for Parameter Selection:

-

C18 Column: Provides excellent hydrophobic retention for aromatic compounds.

-

Phosphoric Acid: Maintains a low pH to suppress the ionization of the carboxylic acid group, leading to sharp, symmetrical peaks.[4]

-

Gradient Elution: Allows for the separation of compounds with a range of polarities within a reasonable timeframe.

-

UV Detection at 241 nm: This wavelength corresponds to a significant absorbance maximum for the naphthoic acid chromophore.

GC-MS Method for Impurity Identification

This method is designed to separate the derivatized analytes and provide mass spectral data for structural elucidation.

Table 2: GC-MS Method Parameters

| Parameter | Value |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (10:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

Rationale for Parameter Selection:

-

HP-5MS Column: A robust, general-purpose column suitable for a wide range of derivatized compounds.

-

Split Injection: Prevents column overloading and ensures sharp peaks for the major components.

-

Oven Temperature Program: Provides a good balance between separation efficiency and analysis time.

-